molecular formula C19H18O6 B2401223 6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one CAS No. 859660-89-2

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B2401223
CAS No.: 859660-89-2
M. Wt: 342.347
InChI Key: PVQQXAIZQYVNCS-AUWJEWJLSA-N
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Description

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a synthetic heterocyclic compound based on the benzofuranone core. This compound is characterized by the presence of a benzofuranone core, a hydroxyl group at the 6th position, a methyl group at the 7th position, and a (3,4,5-trimethoxyphenyl)methylidene group at the 2nd position. The compound is primarily used in scientific research and has shown potential in various applications, including antibacterial activity and enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves several steps. One common method includes the condensation of 6-hydroxy-7-methyl-1-benzofuran-3-one with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzofuranone core can be reduced to form an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has shown potential in various scientific research applications:

    Antibacterial Activity: Studies have demonstrated moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

    Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.

    Drug Discovery: Its versatile properties make it suitable for drug discovery, particularly in the development of antibacterial and enzyme-inhibiting agents.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.

Uniqueness

6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific combination of a benzofuranone core with a (3,4,5-trimethoxyphenyl)methylidene group. This structure imparts distinct biological activities, such as moderate antibacterial activity and enzyme inhibition, which are not commonly observed in other similar compounds.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQQXAIZQYVNCS-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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